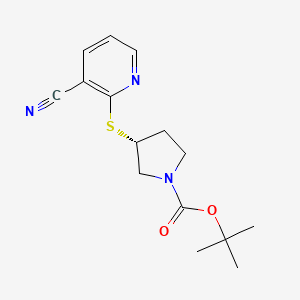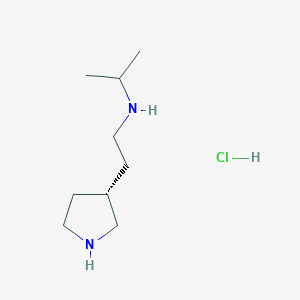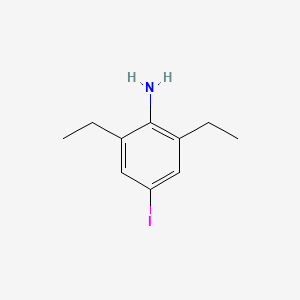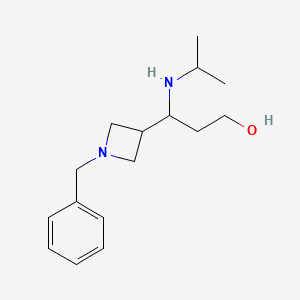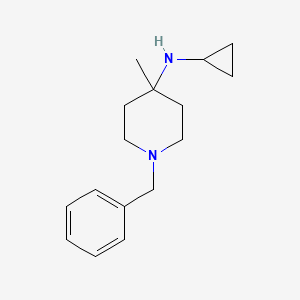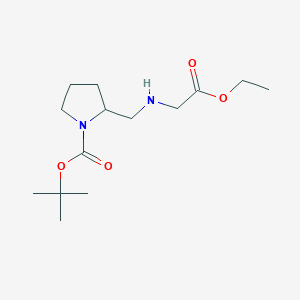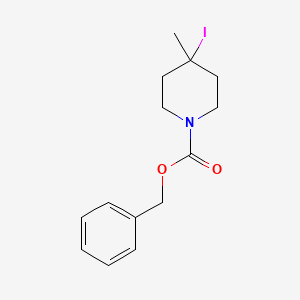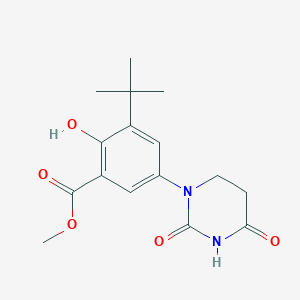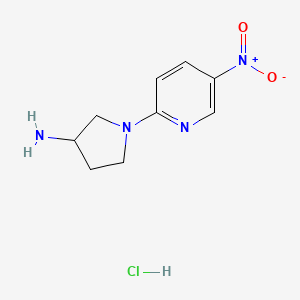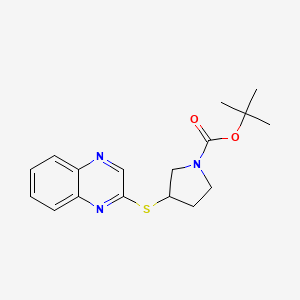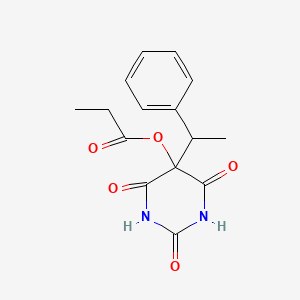
4-Hydroxypiperidine-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxypiperidine-1-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H11NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxypiperidine-1-carboxylic acid typically involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel-based nanocatalysts . One common method includes the enantioselective multistage synthesis, which involves key steps like azide reductive cyclization of aldehyde .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale hydrogenation processes. These methods are designed to be cost-effective and efficient, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxypiperidine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield piperidine-1-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized piperidine compounds .
Applications De Recherche Scientifique
4-Hydroxypiperidine-1-carboxylic acid has numerous applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 4-hydroxypiperidine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in promoting interactions between the compound and proteins, enhancing the stability and activity of the resulting complexes . This interaction can lead to various biological effects, depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Piperidinones: Compounds containing a piperidine ring with a ketone group.
Spiropiperidines: Piperidine derivatives with a spiro-connected ring system.
Uniqueness: This functional group allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields .
Propriétés
Numéro CAS |
412016-31-0 |
|---|---|
Formule moléculaire |
C6H11NO3 |
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
4-hydroxypiperidine-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c8-5-1-3-7(4-2-5)6(9)10/h5,8H,1-4H2,(H,9,10) |
Clé InChI |
OHZUEFKOZYWUFF-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



